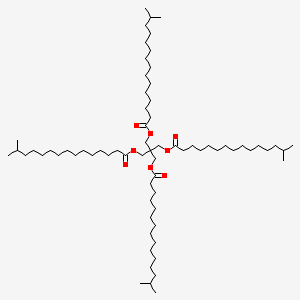

Pentaerythritol tetraisopalmitate

Description

Properties

CAS No. |

68957-81-3 |

|---|---|

Molecular Formula |

C69H132O8 |

Molecular Weight |

1089.8 g/mol |

IUPAC Name |

[3-(14-methylpentadecanoyloxy)-2,2-bis(14-methylpentadecanoyloxymethyl)propyl] 14-methylpentadecanoate |

InChI |

InChI=1S/C69H132O8/c1-61(2)49-41-33-25-17-9-13-21-29-37-45-53-65(70)74-57-69(58-75-66(71)54-46-38-30-22-14-10-18-26-34-42-50-62(3)4,59-76-67(72)55-47-39-31-23-15-11-19-27-35-43-51-63(5)6)60-77-68(73)56-48-40-32-24-16-12-20-28-36-44-52-64(7)8/h61-64H,9-60H2,1-8H3 |

InChI Key |

SBSKDQAYPPMLKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC(C)C)(COC(=O)CCCCCCCCCCCCC(C)C)COC(=O)CCCCCCCCCCCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for Pentaerythritol Tetraisopalmitate

Overview of Esterification Pathways for Polyol Esters

The synthesis of polyol esters like pentaerythritol (B129877) tetraisopalmitate is predominantly achieved through two main esterification pathways: direct esterification and transesterification. The selection of the pathway often depends on the availability of raw materials, desired product purity, and economic considerations.

Direct Esterification Processes

Direct esterification is a fundamental and widely used method for producing pentaerythritol esters. nih.gov This process involves the direct reaction of pentaerythritol, a polyol with four hydroxyl groups, and isopalmitic acid. google.com The reaction is typically conducted at elevated temperatures to drive the equilibrium towards the formation of the ester and water, which is continuously removed to ensure high conversion rates. nih.govajgreenchem.com

The reaction can be represented by the following general equation:

C(CH₂OH)₄ + 4 RCOOH ⇌ C(CH₂OOCR)₄ + 4 H₂O (Pentaerythritol) + (Isopalmitic Acid) ⇌ (Pentaerythritol Tetraisopalmitate) + (Water)

To achieve a high yield of the tetraester, an excess of the fatty acid is often used. nih.gov For instance, a molar ratio of isostearic acid to pentaerythritol of 1:3.8 to 1:4.8 has been reported. google.com The reaction temperature is a critical parameter, with studies showing effective esterification at temperatures ranging from 100°C to 240°C. google.comfinechem-mirea.ru The use of a vacuum can significantly lower the required reaction temperature and shorten the reaction time. google.com Solvents like toluene (B28343) can also be employed to aid in the removal of water through azeotropic distillation. nih.govajgreenchem.com

Transesterification Processes

Transesterification offers an alternative route to this compound, particularly when starting from esters of isopalmitic acid, such as methyl isopalmitate. This process involves the exchange of the alcohol group of an ester with the polyol, pentaerythritol. The reaction is driven by the removal of the more volatile alcohol byproduct, typically methanol. semanticscholar.org

The general reaction is as follows:

4 RCOOR' + C(CH₂OH)₄ ⇌ C(CH₂OOCR)₄ + 4 R'OH (Isopalmitate Ester) + (Pentaerythritol) ⇌ (this compound) + (Alcohol)

Transesterification can be advantageous due to milder reaction conditions compared to direct esterification. semanticscholar.org The process is typically carried out in the presence of a catalyst. Studies on the transesterification of palm oil methyl esters with pentaerythritol have demonstrated the feasibility of this method. semanticscholar.orgugm.ac.idresearchgate.net The reaction mechanism is proposed to proceed through a stepwise series of reactions, forming mono-, di-, and tri-esters as intermediates before the final tetraester product is obtained. semanticscholar.org The use of a vacuum is crucial to remove the alcohol byproduct and shift the equilibrium towards the product side. semanticscholar.orgugm.ac.idresearchgate.net

Catalytic Systems in this compound Synthesis

Catalysts play a pivotal role in the synthesis of this compound by increasing the reaction rate and influencing the product distribution. The choice of catalyst can be broadly categorized into homogeneous, heterogeneous, and enzyme-mediated systems.

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium, leading to excellent contact with the reactants and often resulting in high reaction rates. youtube.comyoutube.com For the synthesis of pentaerythritol esters, common homogeneous catalysts include protonic acids like p-toluenesulfonic acid and methanesulfonic acid, as well as organometallic compounds. nih.govgoogle.comajgreenchem.com

Protonic Acids: p-Toluenesulfonic acid is a conventional and effective catalyst for the direct esterification of pentaerythritol. ajgreenchem.comajgreenchem.com However, the use of strong acids can lead to corrosion issues and require a neutralization step during product purification. ajgreenchem.com

Organometallic Catalysts: Organotin compounds, such as stannous oxide and Fascat 2003, have shown high efficiency in catalyzing the esterification of pentaerythritol, leading to high conversions and selectivity towards the desired tetraester. nih.govgoogle.com Zinc salts, particularly those with poorly coordinating anions, have also been demonstrated as effective homogeneous catalysts for fatty acid esterification. nih.gov

A significant drawback of homogeneous catalysts is their difficult separation from the final product, which can sometimes require energy-intensive purification steps like high-vacuum distillation. nih.govnih.gov

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This characteristic offers the significant advantage of easy separation and potential for reuse, making the process more environmentally friendly and cost-effective. rsc.org

For polyol ester synthesis, a variety of solid acid catalysts have been investigated:

Sulfated Metal Oxides: Superacids like ZrO₂–Al₂O₃/SO₄²⁻ have been reported to be highly effective, achieving near-complete conversion of the fatty acid. nih.gov

Mixed Metal Oxides: Amorphous silica-alumina (SiO₂–Al₂O₃), silica-zirconia (SiO₂–ZrO₂), and silica-titania (SiO₂–TiO₂) have also been used as catalysts for the synthesis of polyol esters. nih.gov

Ion-Exchange Resins: Sulfonic acid resins can be used, but their thermal stability is limited, restricting the reaction temperature. google.com

Other Systems: Activated carbon has also been explored as a catalyst in the preparation of pentaerythritol esters. google.com

While offering easier separation, heterogeneous catalysts may sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations.

Enzyme-Mediated Synthesis Approaches

Enzymatic synthesis, utilizing lipases as biocatalysts, presents a green and highly selective alternative for the production of polyol esters. This method operates under milder reaction conditions, which can prevent the formation of unwanted byproducts. However, enzymatic synthesis is generally not suitable for high-temperature reactions. semanticscholar.org While the application of enzymes specifically for this compound is not extensively detailed in the provided search results, the general principles of enzyme-mediated esterification are relevant. The high cost and lower stability of enzymes compared to chemical catalysts are factors that can limit their industrial application. google.com

Catalytic Efficiency and Selectivity in Ester Formation

The synthesis of this compound is an esterification reaction where catalytic efficiency and selectivity are paramount for achieving high yields of the desired tetraester. The choice of catalyst directly influences the reaction rate and the final product distribution, distinguishing between the fully substituted tetraester and partially substituted mono-, di-, and triesters.

A range of catalysts, including organometallic compounds, solid acids, and enzymes, have been explored. Organometallic catalysts, particularly tin-based compounds like stannous octoate, are effective for pentaerythritol esterification. google.com These catalysts work by activating the fatty acid's carbonyl group, rendering it more susceptible to reaction with pentaerythritol's hydroxyl groups.

Solid acid catalysts, such as zeolites (HZSM-5) and composite catalysts like SnCl₂@HZSM-5, offer advantages like easier separation and potential for reuse. doi.orgresearchgate.net Research has shown that a SnCl₂@HZSM-5 catalyst with both Brønsted and Lewis acid sites can achieve high pentaerythritol conversion and selectivity towards the tetraester. doi.orgresearchgate.net The weak acid sites on such catalysts can enhance selectivity for the tetraester, while also inhibiting the formation of carbon deposits (coke), which can deactivate the catalyst. researchgate.net However, the leaching of the active metal (like Sn) and coke formation are potential causes of deactivation. doi.orgresearchgate.net

Enzymatic catalysis using lipases presents a sustainable alternative, offering high selectivity under milder reaction conditions. This can lead to fewer by-products and improved product color. The kinetic mechanisms of lipase-catalyzed hydrolysis of pentaerythritol esters have been studied, indicating that these enzymes can be effective, though factors like enzyme stability and cost are important considerations for industrial application. mdpi.com

The comparative efficiency of different catalyst types is a subject of ongoing research, with a focus on balancing activity, selectivity, reusability, and environmental impact. ajgreenchem.com

Process Optimization and Reaction Kinetics

Influence of Reaction Parameters: Temperature, Pressure, Molar Ratios, and Reaction Time

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. These parameters are interdependent and must be carefully balanced.

Temperature: Higher temperatures generally accelerate the esterification reaction. However, excessively high temperatures can trigger undesirable side reactions, leading to product degradation and the formation of colored impurities. researchgate.netpnu.edu.ua Studies on similar polyol ester syntheses show optimal temperatures can range from 105°C to 220°C, depending on the catalyst and other conditions. doi.orgacs.org For instance, one study identified an ideal temperature of 160°C for the transesterification of high oleic palm oil methyl ester with pentaerythritol. ugm.ac.idresearchgate.net

Pressure: Esterification produces water as a byproduct. To drive the reaction forward and achieve high conversion, this water must be removed. google.comfinechem-mirea.ru This is often accomplished by conducting the reaction under vacuum or by using an azeotroping agent like toluene to facilitate water removal by distillation. ajgreenchem.comfinechem-mirea.ru

Molar Ratios: The stoichiometric ratio for the reaction is one mole of pentaerythritol to four moles of isopalmitic acid. In practice, an excess of the fatty acid is often used to ensure all four hydroxyl groups on the pentaerythritol molecule are esterified, pushing the equilibrium towards the tetraester. finechem-mirea.rumdpi.com Optimal molar ratios of fatty acid to pentaerythritol have been reported in ranges from 4.5:1 to 8:1. ugm.ac.idfinechem-mirea.ruanalis.com.my However, using a large excess of fatty acid necessitates its removal during product purification. nih.gov

Reaction Time: The necessary reaction time depends on the other parameters like temperature, catalyst loading, and the desired conversion level. Reaction times can range from a few hours to over 24 hours. doi.orgfinechem-mirea.rufinechem-mirea.ru For example, one optimized process achieved over 99% conversion in 3 hours. doi.org Monitoring the reaction progress, often by measuring the acid value of the mixture, helps determine the optimal time to stop the reaction.

The interplay of these factors is highlighted in various studies. For example, in the synthesis of pentaerythrityl tetrastearate, optimized conditions were found to be a temperature of 105°C, a stearic acid to pentaerythritol molar ratio of 4.7:1, and a reaction time of 3 hours, which resulted in a 97.2% selectivity for the tetraester. doi.org

Impact of Reaction Parameters on this compound Synthesis

| Parameter | Effect of Increase | Typical Optimized Range | Rationale and Considerations |

|---|---|---|---|

| Temperature | Increases reaction rate but can cause side reactions and discoloration if too high. | 105°C - 220°C doi.orgacs.org | Balances reaction kinetics with thermal stability of reactants and products. |

| Pressure | Reduced pressure (vacuum) shifts equilibrium to favor product formation. | 10 - 20 mbar ugm.ac.idanalis.com.my | Facilitates the removal of water, a byproduct of the esterification reaction. |

| Molar Ratio (Fatty Acid:Pentaerythritol) | An excess of fatty acid increases the conversion to the tetraester. | 4.5:1 to 8:1 ugm.ac.idfinechem-mirea.ruanalis.com.my | Drives the reaction to completion but requires removal of unreacted acid post-synthesis. |

| Reaction Time | Longer times lead to higher conversion but may also increase side products. | 3 - 15 hours doi.orgfinechem-mirea.ru | Dependent on other conditions; optimized to maximize yield without significant degradation. |

Elucidation of Reaction Mechanisms and Kinetic Modeling

The synthesis of this compound is a complex process involving a series of consecutive-parallel reactions. researchgate.net The reaction begins with the formation of a monoester, which then reacts further to form a diester, followed by a triester, and finally the desired tetraester. semanticscholar.org

The reaction mechanism, when acid-catalyzed, typically starts with the protonation of the fatty acid's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by a hydroxyl group from the pentaerythritol molecule. This forms a tetrahedral intermediate, which subsequently eliminates a water molecule to form the ester and regenerate the catalyst. researchgate.net

Kinetic studies have shown that the rate constants for each successive esterification step are often different. The formation of the monoester is typically the fastest, with the reaction rate decreasing for the subsequent formation of di-, tri-, and tetraesters. researchgate.netcatalysis.ru This is attributed to factors such as steric hindrance, as the bulky fatty acid chains are added to the pentaerythritol core.

Mathematical and kinetic models are developed to better understand and predict the reaction's behavior. mdpi.comresearchgate.net These models, often framed as pseudo-first-order or second-order reactions, consist of systems of differential equations that describe the concentration changes of reactants, intermediates, and products over time. mdpi.comnist.govnih.gov By fitting experimental data to these models, researchers can determine the rate constants for each reaction step and the activation energies, providing valuable insights for reactor design and process optimization. mdpi.comresearchgate.net

Advanced Reaction Engineering for Enhanced Yield and Purity

To improve the efficiency of this compound synthesis, advanced reaction engineering techniques are being explored. A primary goal of these methods is to overcome equilibrium limitations by effectively removing the water byproduct.

Reactive distillation is a promising technique that combines the chemical reaction and product separation into a single unit. utp.edu.my In this process, as the esterification reaction occurs in a distillation column, the water produced is continuously removed from the top of the column. google.com This constant removal of a product shifts the reaction equilibrium to the right, significantly increasing the conversion of reactants and the yield of the final ester product. utp.edu.my This method can lead to milder reaction conditions, better energy efficiency, and reduced downstream separation difficulties. google.com

Another advanced approach involves the use of membrane reactors . These reactors incorporate a membrane that is selectively permeable to water. As the reaction proceeds, water vapor passes through the membrane, effectively removing it from the reaction zone and driving the synthesis toward completion.

Further process intensification can be achieved through the use of alternative energy sources, such as microwave irradiation . rsc.org Studies on similar polyol esters have shown that microwave-assisted synthesis can lead to significantly shorter reaction times, higher yields, and lower reaction temperatures compared to conventional heating methods. rsc.org

Feedstock Diversification and Sustainability in this compound Synthesis

Utilization of Bio-Renewable Fatty Acid Derivatives (e.g., Palm Oil Derivatives)

In an effort to enhance the sustainability of this compound production, there is a significant shift towards using bio-renewable feedstocks instead of traditional petrochemical sources. rsc.orgkit.edu Vegetable oils, particularly palm oil, are a key resource in this transition. analis.com.my

Palm oil and its derivatives, such as palm oil fatty acids (POFAs) or palm oil methyl esters (POME), serve as viable, renewable sources for the isopalmitic acid required for the synthesis. ugm.ac.idanalis.com.my The use of these bio-based feedstocks can reduce the carbon footprint of the final product and improve its biodegradability. researchgate.net

Research has demonstrated the successful synthesis of pentaerythritol esters using high oleic palm oil methyl ester. ugm.ac.idresearchgate.netsemanticscholar.org In one study, the transesterification of POME with pentaerythritol using a sodium methoxide (B1231860) catalyst yielded the desired tetraester. ugm.ac.idresearchgate.net Another study reported the successful esterification of palm oil fatty acids with pentaerythritol, achieving a high yield of tetraesters. analis.com.my Lignocellulosic biomass is also being explored as a potential source for producing the necessary chemical precursors, further diversifying the renewable feedstock base. nih.govresearchgate.net

Bio-Renewable Feedstocks for Pentaerythritol Ester Synthesis

| Feedstock | Description | Synthesis Route | Sustainability Aspect |

|---|---|---|---|

| Palm Oil Fatty Acids (POFAs) | Fatty acids derived directly from the hydrolysis of palm oil. | Direct Esterification | Reduces reliance on fossil fuels; utilizes a major agricultural product. analis.com.my |

| Palm Oil Methyl Esters (POME) | Produced by the transesterification of palm oil with methanol. | Transesterification | Offers an alternative reaction pathway with different process conditions. ugm.ac.idresearchgate.net |

| Lignocellulosic Biomass | Non-food plant matter, such as agricultural waste. | Bioconversion/Fermentation | Utilizes abundant, non-food biomass, avoiding competition with food supply. nih.govresearchgate.net |

Impact of Isomeric Fatty Acid Structures on Esterification Outcomes

The structure of fatty acids, particularly the presence and position of isomers, significantly influences the esterification process with pentaerythritol and the properties of the resulting esters. The reactivity of isomeric monocarboxylic acids in the thermal esterification of pentaerythritol varies based on their structure. finechem-mirea.ru

Research on the thermal esterification of pentaerythritol with various isomeric monocarboxylic acids, such as isobutyric acid, isovaleric acid, pivalic acid, and 2-ethylhexanoic acid, has demonstrated this impact. finechem-mirea.ru The process, conducted in a self-catalysis mode with an excess of the acids and toluene as a solvent, allows for the uniform distillation of reaction water at a constant temperature of 100–110 °C. finechem-mirea.ru This method aims to reduce side reactions and increase the selectivity of the process. finechem-mirea.ru

The reaction times required to achieve high yields of the corresponding tetraesters vary considerably depending on the isomeric structure of the fatty acid. For instance, quantitative yields (95-96%) of tetraesters were achieved in 12–15 hours for isobutyric and isovaleric acids. finechem-mirea.ru In contrast, the more sterically hindered 2-ethyl-hexanoic acid required 25–27 hours, and pivalic acid needed approximately 40 hours to reach similar yields. finechem-mirea.ru This highlights the steric hindrance effects of different isomeric structures on the reaction rate.

The resulting pentaerythritol tetraesters exhibit good color stability, with a maximum color degree of less than 20 units on the Hazen scale for most, which aligns with industry standards. finechem-mirea.rufinechem-mirea.ru

Interactive Data Table: Impact of Isomeric Fatty Acid Structure on Esterification Time

| Isomeric Fatty Acid | Reaction Time (hours) for Quantitative Yield |

| Isobutyric Acid | 12-15 |

| Isovaleric Acid | 12-15 |

| 2-Ethylhexanoic Acid | 25-27 |

| Pivalic Acid | ~40 |

Comparative Analysis of Feedstock Origin on Ester Performance Characteristics

The origin of the fatty acid feedstock plays a crucial role in determining the performance characteristics of the resulting pentaerythritol esters. Fatty acids can be derived from various natural sources, such as vegetable oils, or synthesized. nih.gov The composition and structure of these fatty acids directly influence the properties of the final ester.

For example, the type of fatty acid used has a significant impact on the pour point of pentaerythritol esters. Esters made from branched C18 fatty acids exhibit a lower pour point (-38 °C) compared to those from branched C9 acids (+30 °C) or linear C9 acids (+8 °C). nih.gov Mixed esters of linear and branched C18 acids can achieve even lower pour points, down to -48 °C. nih.gov This demonstrates that both chain length and branching of the fatty acid feedstock are critical factors for the low-temperature properties of the final ester.

The synthesis of pentaerythritol esters often involves high temperatures to effectively remove the water produced during the esterification reaction, especially when using high-boiling-point polyols like pentaerythritol. nih.gov The choice of catalyst is also a key factor. Studies have shown that organotin catalysts, such as Fascat 2003, can lead to higher fatty acid conversion and greater selectivity towards the desired tri- and tetraesters. nih.gov

Interactive Data Table: Pour Points of Pentaerythritol Esters from Various Fatty Acid Feedstocks

| Pentaerythritol Ester Feedstock | Pour Point (°C) |

| Branched C9 acids | +30 |

| Linear C9 acids | +8 |

| Branched C8 acids | +8 |

| Branched C18 acids | -38 |

| Mixed linear and branched C18 acids | -48 |

Advanced Characterization and Spectroscopic Analysis of Pentaerythritol Tetraisopalmitate

Chromatographic and Mass Spectrometric Techniques for Structural Elucidation and Purity Assessment

Chromatographic methods, particularly when coupled with mass spectrometry, provide powerful tools for separating Pentaerythritol (B129877) Tetraisopalmitate from related substances and confirming its molecular weight and structure.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For a high molecular weight ester like Pentaerythritol Tetraisopalmitate, derivatization is often required to increase its volatility and thermal stability for GC analysis. hrgc.eumat-test.com The process typically involves converting the polar hydroxyl groups of any residual starting material (pentaerythritol) into less polar, more volatile derivatives such as trimethylsilyl (B98337) (TMS) or acetate (B1210297) esters. hrgc.eumat-test.com

The subsequent mass spectrometric analysis provides a fragmentation pattern that serves as a molecular fingerprint. The mass spectrum of the derivatized pentaerythritol reveals characteristic ions that confirm its core structure. hrgc.eu For the intact ester, while direct GC-MS is challenging due to its low volatility, pyrolysis-GC-MS can be employed to break the molecule into smaller, more volatile fragments, which can then be analyzed to deduce the original structure.

A study on industrial alkyd resins, which also contain pentaerythritol esters, highlighted the utility of GC/MS in characterizing the fatty acid profile after hydrolysis of the resin. nih.gov This approach can be adapted to confirm the isopalmitic acid component of this compound.

Table 1: GC-MS Parameters for Analysis of Pentaerythritol Derivatives

| Parameter | Typical Value |

|---|---|

| Column | Capillary column (e.g., Mega-5MS, 30m x 0.25mm ID, 0.25µm film thickness) hrgc.eu |

| Injector Temperature | 250 - 300 °C |

| Oven Program | Temperature ramp from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 320 °C) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI), 70 eV hrgc.eu |

| Mass Analyzer | Quadrupole or Ion Trap hrgc.eu |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or acetic anhydride (B1165640) hrgc.eumat-test.com |

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile and thermally labile compounds like this compound. sielc.comsielc.com It allows for the separation of the tetraester from mono-, di-, and tri-ester impurities, as well as unreacted starting materials.

A common approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.comsielc.com For this compound, a mobile phase consisting of acetonitrile (B52724) and water is often effective. sielc.comsielc.com The addition of a small amount of acid, such as phosphoric acid or formic acid (for MS compatibility), can improve peak shape. sielc.comsielc.com

When coupled with a mass spectrometer (LC-MS), HPLC provides not only retention time data but also mass-to-charge ratio information, which is highly specific for compound identification. High-resolution mass spectrometry (HRMS) coupled with HPLC can provide highly accurate mass measurements, enabling the confirmation of the elemental composition of the molecule and its fragments. nih.gov This is particularly useful in distinguishing between esters of similar fatty acids.

Table 2: HPLC Parameters for this compound Analysis

| Parameter | Typical Value |

|---|---|

| Column | Reverse-phase C18 or Newcrom R1 sielc.com |

| Mobile Phase | Acetonitrile/Water gradient sielc.comsielc.com |

| Detector | UV (at low wavelengths like 210-220 nm), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) nih.gov |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their chemical environment. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons of the pentaerythritol core and the isopalmitoyl chains.

The methylene (B1212753) protons (-CH₂-) of the pentaerythritol core adjacent to the ester oxygen atoms are expected to appear as a singlet or a closely coupled system in the region of 4.0-4.5 ppm. The various protons of the isopalmitoyl chains, including the terminal methyl groups, the long methylene chain, and the methine proton of the iso- group, would give rise to distinct signals in the upfield region of the spectrum (typically 0.8-2.5 ppm). Integration of the peak areas allows for the quantitative determination of the ratio of protons in the backbone to those in the fatty acid chains, confirming the tetra-substitution.

¹³C NMR spectroscopy provides information about the different carbon atoms in a molecule. The spectrum of this compound would show distinct signals for the quaternary central carbon and the methylene carbons of the pentaerythritol core, as well as the carbonyl carbon and the various aliphatic carbons of the four isopalmitoyl chains.

The carbonyl carbon of the ester groups would appear in the downfield region, typically around 170-175 ppm. The quaternary carbon of the pentaerythritol core would be observed around 40-50 ppm, while the methylene carbons of the core attached to the ester groups would resonate around 60-65 ppm. The various carbons of the isopalmitoyl chains would give a series of signals in the aliphatic region (10-40 ppm). The presence of multiple resonances for the carbons of the pentaerythritol core can indicate the presence of a mixture of esterified structures in hyperbranched polyesters. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Pentaerythritol -C(CH₂O-)₄ | ~4.1 | ~42 |

| Pentaerythritol -CH₂O- | ~4.1 | ~62 |

| Isopalmitoyl -C=O | - | ~173 |

| Isopalmitoyl -CH₂-C=O | ~2.3 | ~34 |

| Isopalmitoyl -(CH₂)n- | ~1.2-1.6 | ~25-32 |

| Isopalmitoyl -CH(CH₃)₂ | ~1.5 | ~28 |

| Isopalmitoyl -CH(CH₃)₂ | ~0.85 | ~22 |

Note: These are approximate values and can vary depending on the solvent and instrument used.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. For this compound, these techniques are excellent for confirming the presence of the ester functional groups and the long aliphatic chains.

In the FTIR spectrum, the most prominent absorption band would be the strong C=O stretching vibration of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester would be observed in the 1150-1250 cm⁻¹ region. The presence of long aliphatic chains is confirmed by the strong C-H stretching vibrations just below 3000 cm⁻¹ and the C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The formation of pentaerythritol esters can be confirmed by the appearance of these characteristic ester bands. researchgate.net

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, the C-C and C-H vibrations of the aliphatic chains often give rise to strong and well-defined peaks. The Raman spectra of related compounds like pentaerythritol tetranitrate (PETN) have been studied extensively, providing a basis for interpreting the spectrum of its isopalmitate analogue. researchgate.netresearchgate.netresearchgate.net

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | FTIR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| C-H Stretch (aliphatic) | 2850-2960 | 2850-2960 |

| C=O Stretch (ester) | 1735-1750 | 1735-1750 |

| C-H Bend (aliphatic) | 1375, 1465 | 1375, 1465 |

| C-O Stretch (ester) | 1150-1250 | 1150-1250 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a definitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is characterized by specific absorption bands that confirm its ester structure and long aliphatic chains.

The formation of a pentaerythritol ester from its constituent alcohol (pentaerythritol) and fatty acids (isopalmitic acid) can be confirmed through FTIR analysis. The disappearance of the broad O-H stretching band from the pentaerythritol reactant (typically around 3300 cm⁻¹) and the carboxylic acid's O-H band, coupled with the appearance of strong ester bands, signifies a successful esterification. mdpi.com

Key research findings for analogous pentaerythritol esters show prominent peaks that are representative of the structure of this compound. tribology.rsresearchgate.net The most significant absorption is the ester carbonyl (C=O) stretching vibration, which appears as a strong, sharp peak. tribology.rs This is complemented by C-O stretching vibrations characteristic of the ester linkage. The long isopalmitate chains are identified by the intense C-H stretching vibrations just below 3000 cm⁻¹.

Interactive Table: Characteristic FTIR Peaks for this compound

| Wave Number (cm⁻¹) | Functional Group | Type of Vibration | Significance in Structure |

|---|---|---|---|

| ~2955-2965 | C-H | Asymmetric Stretch | Indicates the terminal methyl (CH₃) groups of the isopalmitate chains. |

| ~2920-2930 | C-H | Asymmetric Stretch | Corresponds to the methylene (CH₂) groups in the long aliphatic chains. |

| ~2850-2860 | C-H | Symmetric Stretch | Corresponds to the methylene (CH₂) groups in the long aliphatic chains. |

| ~1735-1750 | C=O | Stretch | Confirms the presence of the four ester functional groups. mdpi.com |

| ~1465 | C-H | Bend | Bending vibration of the methylene (CH₂) groups. |

Other Advanced Analytical Methods

X-ray Powder Diffraction (XRPD) for Crystalline Structure Analysis

X-ray Powder Diffraction (XRPD) is an analytical technique used to determine the crystalline nature of a solid material. It provides information on whether a compound is crystalline, amorphous, or a mixture of both. The diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is a unique fingerprint of a crystalline solid. researchgate.net

For this compound, the molecular structure consists of a compact, central neopentane (B1206597) core functionalized with four long, branched isopalmitate chains. This complex and bulky structure can hinder efficient packing into a highly ordered crystal lattice. Consequently, materials like this are often semi-crystalline or amorphous.

While specific XRPD patterns for this compound are not widely published, analysis of similar long-chain esters and polymers suggests that the pattern would likely be dominated by a broad diffraction halo rather than sharp, well-defined Bragg peaks. researchgate.net A broad peak is indicative of a lack of long-range atomic order, characteristic of an amorphous or poorly crystalline material. researchgate.net This structural feature influences the material's physical properties, such as its melting point (which would occur over a range rather than at a sharp temperature), solubility, and rheological behavior.

Interactive Table: Expected XRPD Data for a Semi-Crystalline Material like this compound

| 2θ Angle (°) | Intensity | Description | Implication for Structure |

|---|

Thermal Analysis Techniques for Performance Evaluation in Industrial Applications

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the performance of industrial chemicals like this compound, especially in applications requiring high thermal stability, such as lubricants, plasticizers, and resins. lcycic.comnist.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a polyol ester, TGA determines its thermal stability and decomposition temperature. Because pentaerythritol esters lack a beta-hydrogen, they exhibit excellent thermal stability. google.com Studies on similar pentaerythritol esters show that thermal decomposition begins at temperatures well above 300°C, a critical performance attribute for high-temperature applications. tribology.rs For instance, research on a pentaerythritol ester derived from vegetable oil identified decomposition transitions at 340 °C and 414 °C. tribology.rs

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as melting, crystallization, and glass transitions. For this compound, DSC analysis would identify its melting range and pour point, which are vital parameters for its use as a lubricant base stock. The low crystallinity suggested by XRPD implies it would have a broad melting range rather than a sharp melting point. Polyol esters are known for their favorable low-temperature fluidity, a property that can be precisely measured by DSC. zslubes.com

Interactive Table: Key Thermal Properties for Industrial Performance Evaluation

| Property | Analytical Technique | Typical Value Range (for Polyol Esters) | Industrial Significance |

|---|---|---|---|

| Decomposition Temperature (Td) | TGA | > 300 °C | Indicates high thermal stability, essential for use in high-temperature environments like engines and compressors. tribology.rs |

| Flash Point | DSC/ASTM Methods | > 220 °C | Measures the lowest temperature at which vapors will ignite, a key parameter for safety in lubricant applications. zslubes.com |

| Pour Point | DSC/ASTM Methods | < -30 °C | Indicates the lowest temperature at which the oil will flow, defining its suitability for low-temperature and refrigeration applications. zslubes.com |

Academic and Industrial Applications of Pentaerythritol Tetraisopalmitate As a Specialty Ester

Role in High-Performance Lubricant Formulations

Pentaerythritol (B129877) esters, including the tetraisopalmitate variant, are integral components in the formulation of high-performance lubricants for demanding applications such as aviation gas turbines and refrigeration compressors. cnlubricantadditive.comzbaqchem.com Their tailored molecular structures offer a combination of properties that are often superior to those of conventional mineral oils.

Evaluation as a Synthetic Lubricant Base Stock in Engineering Systems

Pentaerythritol tetraisopalmitate serves as a synthetic lubricant base stock, categorized under Group V oils. cn-lubricantadditive.com These esters can be used as the primary lubricant or blended with other synthetic base oils like polyalphaolefins (PAOs) and mineral oils to enhance performance. cnlubricantadditive.comcn-lubricantadditive.com Their application is particularly prominent in engineering systems that operate under extreme conditions, such as high-speed gas turbines and various industrial machinery. zbaqchem.comjdlubricant.com The synthesis of these esters involves the reaction of pentaerythritol, a polyol, with specific carboxylic acids, allowing for the creation of molecules with desired lubricating properties. zslubes.comgoogle.com This tailored approach enables the development of lubricants for a wide array of applications, including internal combustion engine oils, refrigeration oils, and industrial gear oils. cnlubricantadditive.compacificspecialityoils.com

Impact on Tribological Properties: Friction and Wear Characteristics

The tribological performance of a lubricant relates to its ability to reduce friction and wear between moving surfaces. The polar ester groups within the molecular structure of this compound allow it to adsorb strongly onto metal surfaces. jdlubricant.com This forms a durable lubricating film that effectively minimizes direct metal-to-metal contact, thereby reducing both friction and wear. jdlubricant.com Studies have shown that the presence of such ester-based lubricants can significantly improve the anti-wear properties of a formulation. researchgate.net The effectiveness of these esters in lubrication is influenced by their molecular structure, with research indicating that the arrangement of atoms within the ester molecule can impact its tribological performance. acs.org For instance, research on different ester isomers has revealed that variations in the position of the carbonyl group can lead to significant differences in friction and wear characteristics. acs.org

Investigations into Thermo-Oxidative and Hydrolytic Stability in Industrial Environments

A critical requirement for industrial lubricants is stability under harsh operating conditions, including high temperatures and the presence of water. Pentaerythritol esters are known for their excellent thermal and oxidative stability, which allows them to resist breakdown at elevated temperatures. jdlubricant.comzslubes.comjdlubricant.com This property is crucial for applications like jet engines, where lubricants are exposed to extreme heat. google.com The decomposition of these esters is a complex process that can be influenced by factors such as the presence of catalysts. nist.gov

Hydrolytic stability, the ability to resist chemical decomposition in the presence of water, is another key performance parameter. zslubes.com While esters can be susceptible to hydrolysis, the molecular structure of pentaerythritol esters can be designed to improve their resistance to this degradation pathway. zslubes.com Additives are also commonly used to enhance both the thermo-oxidative and hydrolytic stability of the final lubricant formulation. nist.gov

Analysis of Viscosity Index and Low-Temperature Performance in Mechanical Systems

The viscosity index (VI) is a measure of how much a lubricant's viscosity changes with temperature. A high VI indicates a smaller change in viscosity over a wide temperature range, which is highly desirable for lubricants used in applications with fluctuating temperatures. jdlubricant.com Pentaerythritol esters are characterized by their high viscosity index, ensuring consistent performance in both hot and cold environments. cnlubricantadditive.comjdlubricant.commade-in-china.com

Their excellent low-temperature fluidity is another significant advantage. jdlubricant.com This property ensures that the lubricant remains effective and can be easily pumped at low temperatures, which is critical for equipment operating in cold climates or for refrigeration systems. cnlubricantadditive.comcn-lubricantadditive.comjdlubricant.com The specific viscosity and low-temperature characteristics of a pentaerythritol ester can be tailored by carefully selecting the carboxylic acids used in its synthesis. justia.comgoogle.com

Table 1: Typical Properties of Pentaerythritol Esters

| Property | Value |

|---|---|

| Appearance | Colorless or yellowish clear liquid |

| Viscosity Index | 135 - 175+ |

| Flash Point (COC, °C) | 270 min |

| Pour Point (COC, °C) | -20 to -60 max |

Note: Specific values can vary depending on the grade and formulation. google.comlcruijie.com

Application in Polymer and Material Science

Beyond lubricants, pentaerythritol esters find utility in the field of polymer science, primarily as additives to modify the properties of plastics.

Compatibility with Polyvinyl Chloride (PVC) as a Plasticizer

Pentaerythritol esters can be used as plasticizers for polyvinyl chloride (PVC). nimbasia.com Plasticizers are additives that increase the flexibility and durability of a plastic material. Research has explored the synthesis of novel pentaerythritol esters as alternatives to traditional plasticizers. researchgate.net However, the compatibility of pentaerythritol itself with PVC resin can be poor, leading to issues like migration and blooming (the appearance of a white, powdery substance on the surface). google.com To address this, pentaerythritol is often modified, for example, through partial esterification with fatty acids, to improve its compatibility with the PVC matrix. google.com Studies have investigated various modified pentaerythritol derivatives to enhance their performance as PVC plasticizers, aiming to improve properties like thermal stability and reduce migration. researchgate.netgoogle.com

Development of Complex Polymeric Esters (CPE) with Pentaerythritol Backbone Architectures

The unique structure of pentaerythritol, with its four primary hydroxyl groups, makes it an ideal building block for creating complex polymeric esters (CPEs) with a defined backbone architecture. wikipedia.org This architecture is central to the synthesis of polymers with tailored properties for advanced applications.

Research into complex coacervation, a process of liquid-liquid phase separation in polymer solutions, has highlighted the critical role of the polymer backbone's chemistry and structure. nih.gov The properties of the resulting coacervate phases, which can range from liquid-like to solid-like, are influenced by the polymer's molecular weight and charge density. nih.gov In this context, pentaerythritol serves as a multifunctional core from which polymer chains can be grown, leading to star-shaped polymers and other complex architectures. researchgate.net

The synthesis of such polymers can be achieved through various polymerization techniques, including reversible addition-fragmentation chain transfer (RAFT) polymerization, using a pentaerythritol-based compound as a chain transfer agent. researchgate.net This allows for the creation of amphiphilic star block copolymers that can self-assemble into micelles in aqueous solutions, a property valuable in fields like controlled drug release. researchgate.net

Furthermore, pentaerythritol-based esters are integral to the formulation of synthetic lubricants designed for high-performance applications. cnlubricantadditive.com Complex esters and polyol esters derived from pentaerythritol and dicarboxylic acids are synthesized to create lubricants with enhanced oxidative stability and low volatility, suitable for use in demanding environments like aviation gas turbines and refrigeration compressors. cnlubricantadditive.comresearchgate.net The development of these complex esters often involves polyesterification followed by reaction with other alcohols to achieve the desired properties. researchgate.net

The table below summarizes key aspects of CPEs with pentaerythritol backbones.

| Feature | Description | Research Finding |

| Backbone Core | Pentaerythritol [C(CH₂OH)₄] provides a central, multifunctional core for polymer growth. wikipedia.org | The four primary hydroxyl groups allow for the creation of star-shaped polymers and other complex, three-dimensional structures. researchgate.net |

| Polymer Architecture | Enables the formation of star-like amphiphilic block copolymers. researchgate.net | These copolymers can self-assemble into spherical micelles in aqueous solutions, demonstrating the influence of the core architecture on the polymer's macroscopic behavior. researchgate.net |

| Synthesis Method | Reversible addition-fragmentation chain transfer (RAFT) polymerization is a common technique. researchgate.net | The molecular weight of the resulting polymer increases linearly with monomer conversion, indicating a well-controlled polymerization process. researchgate.net |

| Key Applications | Found in synthetic lubricants and materials for controlled release applications. researchgate.netcnlubricantadditive.com | Pentaerythritol-based polyol esters offer enhanced oxidative stability and low volatility, making them suitable for high-temperature applications. |

Role as a Tackifier in Pressure-Sensitive and Hot-Melt Adhesive Technologies

Pentaerythritol esters, particularly those derived from rosin (B192284), are widely used as tackifiers in the formulation of both pressure-sensitive adhesives (PSAs) and hot-melt adhesives. grupoasresinas.com.brecopowerchem.com Tackifiers are crucial components that enhance the "stickiness" or tack of an adhesive, enabling it to form a bond with a surface upon light pressure. specialchem.comspecialchem.com

In hot-melt adhesives, which are solid at room temperature and applied in a molten state, pentaerythritol rosin esters are valued for their high softening points and excellent thermal stability. These properties are particularly beneficial in applications that experience elevated temperatures, such as in the automotive and electronics industries. The degree of esterification and the type of alcohol used, in this case, pentaerythritol, significantly influence the final properties of the tackifier.

For pressure-sensitive adhesives, which are permanently tacky at room temperature, pentaerythritol esters help to balance adhesion and cohesion. specialchem.com They are compatible with a wide range of polymers used in PSA formulations, including acrylics and rubbers. specialchem.com The addition of pentaerythritol esters can improve the peel strength and tack of the adhesive. icrc.ac.ir

A study investigating the effect of different tackifiers on an emulsion-based PSA found that a blend of tackifiers, including a pentaerythritol rosin ester (PERE), could significantly enhance peel strength. icrc.ac.ir The research highlighted the complex interplay between different types of tackifiers and their concentrations in achieving the desired adhesive properties. icrc.ac.ir

The following table presents findings from a study on the impact of various tackifiers on the properties of a pressure-sensitive adhesive.

| Tackifier Type | Concentration (wt%) | Effect on Peel Strength (N/mm) | Effect on Tack |

| Rosin Ester (RS) | 7.5 | Decreased from 0.42 to 0.1 | Significant increase |

| Terpene Phenolic Resin (TPR) | 5 | Reached a maximum of 1.3 | - |

| Pentaerythritol Rosin Ester (PERE) | 2.5 | Reached a maximum of 1.0 | - |

Data sourced from a study on emulsion-based pressure-sensitive adhesives. icrc.ac.ir

Utilization in Paints and Coatings Technology

Pentaerythritol and its esters are fundamental components in the paint and coatings industry, primarily used in the production of alkyd resins. foremost-chem.comzbaqchem.comscribd.com These resins are a major constituent of many oil-based paints, varnishes, and inks, where they serve as binders, forming a durable and glossy film upon drying. zbaqchem.comulprospector.comchemcorp.in

Beyond traditional paints and varnishes, pentaerythritol esters are used in specialized applications such as thermoplastic road marking paints and intumescent fire-retardant coatings. grupoasresinas.com.br In fire-retardant paints, micronized pentaerythritol acts as a carbon donor. When exposed to high temperatures, it helps to form a dense, insulating char layer that protects the underlying material from the effects of the fire.

The versatility of pentaerythritol esters is also demonstrated by their use in the polymerization of vegetable oils to create ester glue for phenolic resin paints. ecopowerchem.com

The table below outlines the key applications and benefits of using pentaerythritol esters in paints and coatings.

| Application | Role of Pentaerythritol Ester | Resulting Properties |

| Alkyd Resin Coatings | Polyol component in the resin synthesis. foremost-chem.comscribd.com | Improved hardness, gloss, gloss retention, and durability. zbaqchem.comscribd.com |

| Varnishes and Inks | Component of rosin esters used in their manufacture. grupoasresinas.com.brzbaqchem.com | Enhanced brightness and durability. ecopowerchem.com |

| Thermoplastic Road Marking Paint | Used as a tackifying agent. grupoasresinas.com.br | Excellent color and thermal stability. grupoasresinas.com.br |

| Intumescent Fire-Retardant Paints | Acts as a carbon donor. | Forms a protective, insulating char layer upon heating. |

Theoretical and Computational Studies of Pentaerythritol Tetraisopalmitate

Molecular Modeling and Simulation Approaches for Structure-Property Relationships

Molecular modeling and simulation are powerful tools for establishing relationships between the molecular structure of pentaerythritol (B129877) tetraisopalmitate and its macroscopic properties. Molecular dynamics (MD) simulations, in particular, can elucidate the behavior of this large, flexible molecule in various environments.

MD simulations can model the interactions of pentaerythritol tetraisopalmitate molecules with each other and with other substances, such as water, oils, or surfaces. For instance, in cosmetic applications, simulations can reveal how the molecule arranges itself on the skin's surface, contributing to its emollient and occlusive properties. By simulating the molecule at a water-oil interface, one can understand its role as a potential stabilizer in emulsions.

In the context of lubricants, MD simulations can be used to study the formation of thin lubricating films under shear and pressure. These simulations can provide details about the orientation of the ester molecules at metal surfaces, which is crucial for their lubricating action. The presence of long, branched isopalmitate chains is expected to create a bulky structure that can sterically hinder direct surface-to-surface contact, thus reducing friction and wear. The branching in the isopalmitate chains also influences the low-temperature fluidity of the ester, a critical property for lubricants.

A study on the adsorption of phthalate (B1215562) esters on clay surfaces using MD simulations highlights a methodology that could be applied to this compound to understand its interaction with various surfaces. acs.org Such simulations can provide insights into the adsorption free energy and the conformational changes of the molecule upon adsorption.

Table 1: Illustrative Physicochemical Properties of a Related Pentaerythritol Tetraester (Pentaerythritol Tetrastearate)

| Property | Value |

| Molecular Formula | C77H148O8 |

| Molecular Weight | 1202.0 g/mol |

| XLogP3-AA | 33.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 72 |

| Exact Mass | 1201.11742167 Da |

| Monoisotopic Mass | 1201.11742167 Da |

| Topological Polar Surface Area | 105 Ų |

| Heavy Atom Count | 85 |

This data is for Pentaerythritol Tetrastearate, a structurally similar compound, and is provided for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of this compound. These calculations can provide detailed information about the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the partial charges on each atom.

This information is critical for predicting the molecule's reactivity. For example, the ester groups are the most reactive sites in the molecule. Quantum chemical calculations can model the hydrolysis of these ester linkages, a key reaction for assessing the biodegradability and chemical stability of the molecule. The calculations can determine the energy barriers for acid-catalyzed and base-catalyzed hydrolysis, providing insights into the conditions under which the molecule might degrade. acs.orgyoutube.comlibretexts.orgchemguide.co.uk

Furthermore, these calculations can help in understanding the molecule's interaction with other species. For instance, the calculated electrostatic potential map can indicate the regions of the molecule that are more likely to engage in electrostatic interactions, which is important for its role as an emollient and its interaction with skin proteins.

Conformational Analysis and Intermolecular Interaction Studies

This compound is a highly flexible molecule due to the presence of numerous single bonds in its four isopalmitate chains. Conformational analysis is therefore crucial to understand its three-dimensional structure and how this influences its physical properties.

Intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, play a significant role in the macroscopic properties of this compound. Computational studies can quantify the strength of these interactions. In cosmetic formulations, the way these molecules interact with each other and with the skin determines the sensory feel of the product. nih.gov In lubricants, strong intermolecular forces can lead to higher viscosity and better film-forming properties.

The study of different conformations of esters has shown that Z-conformations are generally favored due to a combination of steric and dipole-dipole interactions. researchgate.net Similar principles would govern the conformational preferences of the ester groups in this compound.

Predictive Models for Performance Characteristics in Diverse Industrial Applications

Predictive models, such as Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, can be developed to correlate the molecular structure of this compound and related esters with their performance characteristics.

For lubricant applications, QSPR models can be built to predict properties like viscosity index, pour point, flash point, and oxidative stability based on molecular descriptors. These descriptors can be derived from the molecule's 2D or 3D structure and can include constitutional, topological, geometrical, and electronic parameters. For example, a study on ester lubricants demonstrated the use of a machine learning approach to establish a QSPR model for predicting the coefficient of friction. researchgate.net

In the cosmetics industry, predictive models can be used to forecast the sensory properties of emollients, such as spreadability, greasiness, and residual feel. techniques-ingenieur.frresearchgate.net A study on the biomechanical function of emollients on human stratum corneum found a linear correlation between the emollient penetration volume and the degree of stress reduction, with molecular weight, diffusivity, topological polar surface area, and viscosity being predictive of this ability. nih.govresearchgate.net

By developing such models for a series of pentaerythritol esters with varying chain lengths and branching, it would be possible to design new molecules with optimized performance for specific applications without the need for extensive experimental synthesis and testing.

Table 2: Illustrative Data for QSPR Modeling of Ester Lubricants

| Ester Compound | Molecular Weight ( g/mol ) | Viscosity @ 40°C (cSt) | Viscosity Index | Pour Point (°C) |

| Di-2-ethylhexyl Suberate | 398.6 | 12.5 | 155 | < -60 |

| Di-2-ethylhexyl Azelate | 412.7 | 13.2 | 158 | < -60 |

| Di-2-ethylhexyl Dodecanedioate | 454.8 | 16.1 | 162 | -58 |

| Pentaerythritol Tetraoleate | 1197.9 | 48.2 | 190 | -39 |

This data is for illustrative purposes and is based on typical values for various ester lubricants to demonstrate the type of data used in QSPR models. ukm.myresearchgate.net

Environmental Considerations in the Context of Pentaerythritol Tetraisopalmitate Life Cycle

Research on Biodegradation of Polyol Esters Relevant to Industrial Biolubricants

Polyol esters, the chemical class to which Pentaerythritol (B129877) Tetraisopalmitate belongs, are recognized for their favorable biodegradation characteristics, a key advantage over traditional mineral oil-based lubricants. researchgate.net Research indicates that synthetic esters can achieve a biodegradation rate of nearly 100%. researchgate.net This inherent biodegradability is a primary driver for their increasing adoption as environmentally acceptable lubricants. researchgate.net

The molecular structure of polyol esters plays a significant role in their susceptibility to microbial degradation. Studies on various polyol esters, including those based on neopentyl glycol (NPG) and trimethylolpropane (B17298) (TMP), have demonstrated that these compounds can be readily broken down by microorganisms. researchgate.net The ester linkages are hydrolyzed by microbial enzymes, initiating the degradation process.

Several factors can influence the rate and extent of biodegradation:

Additives: While the base ester's characteristics are the main determinant of biodegradability, certain additives can have an indirect effect. researchgate.net For instance, antioxidants can prevent oxopolymerization, which in turn influences the lubricant's stability and subsequent biodegradability. researchgate.net

Usage: Research has shown that the biodegradability of ester oils is not significantly affected by usage. researchgate.net This is a crucial finding for industrial applications where lubricants are subjected to demanding operational conditions.

Chemical Modification: The performance and environmental profile of biolubricants can be enhanced through various chemical modifications. d-nb.info Techniques such as epoxidation and esterification of vegetable oils can improve properties like pour point, flash point, viscosity, and oxidative stability, which can indirectly influence their environmental fate. d-nb.info

The following table summarizes the biodegradation potential of different lubricant types:

| Lubricant Type | Biodegradation Potential | Key Considerations |

| Polyol Esters | High (approaching 100%) researchgate.net | Base fluid characteristics are the primary driver of biodegradability. researchgate.net |

| Mineral Oil | Low researchgate.net | Poses a greater environmental risk in case of spills. researchgate.net |

| Vegetable Oils | High | Often require chemical modification to improve performance properties. d-nb.info |

Application of Green Chemistry Principles in Synthesis and Production

The synthesis of Pentaerythritol Tetraisopalmitate and other polyol esters is increasingly being viewed through the lens of green chemistry, which aims to minimize or eliminate the use and generation of hazardous substances. cmu.eduacs.org The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes. acs.org

Key green chemistry principles relevant to the production of polyol esters include:

Prevention of Waste: It is preferable to prevent waste formation than to treat it after it has been created. acs.org This can be achieved through process optimization and the use of high-yield reactions.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions are often favored as they can improve atom economy. cmu.edu

Use of Renewable Feedstocks: Utilizing renewable resources, such as fatty acids from vegetable oils, instead of depleting fossil fuels is a core tenet of green chemistry. d-nb.infoacs.org Research into using side streams from palm oil refining, for example, demonstrates this principle in action. researchgate.net

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. cmu.eduresearchgate.net The development of heterogeneous acid catalysts and enzymatic systems using immobilized lipases offers greener alternatives to traditional homogeneous acid catalysts, which can be difficult to recover and generate more waste. researchgate.netmdpi.com

Design for Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption. acs.org The use of biocatalysts, for instance, can lead to lower energy requirements compared to conventional chemical processes. researchgate.net

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. acs.org Solvent-free reaction systems are a key area of research in the production of biolubricants. researchgate.net

The following table illustrates the application of green chemistry principles in ester synthesis:

| Green Chemistry Principle | Application in Polyol Ester Synthesis |

| Prevention | Optimizing reaction conditions to maximize yield and minimize by-products. greenchemistry-toolkit.org |

| Atom Economy | Employing catalytic reactions that maximize the incorporation of reactants into the final ester. acs.org |

| Renewable Feedstocks | Using fatty acids derived from vegetable oils or agricultural by-products. researchgate.net |

| Catalysis | Utilizing reusable solid acid catalysts or enzymes to reduce waste and improve efficiency. researchgate.netmdpi.com |

| Energy Efficiency | Developing low-temperature synthesis routes, potentially using biocatalysts. researchgate.net |

| Safer Solvents | Conducting reactions in solvent-free systems to eliminate solvent waste. researchgate.net |

Strategies for Waste Management and Recycling of Ester-Based Materials

Effective waste management is a critical component of the environmental stewardship of industrial materials like this compound. The waste management hierarchy—Reduce, Reuse, Recycle—provides a framework for managing used lubricants and related materials. planetpristine.comun.org

Reduce: The most effective strategy is to reduce the amount of waste generated in the first place. This can be achieved through the use of high-quality, long-lasting lubricants that require less frequent changes.

Reuse: In some applications, used lubricants can be filtered and reused, extending their service life and reducing the need for new material. epa.gov

Recycling: When lubricants can no longer be reused, recycling is the preferred option. planetpristine.com Recycling diverts waste from landfills and incinerators, converting it back into valuable resources. planetpristine.com For ester-based lubricants, recycling processes can involve re-refining to produce new base oils or using the spent lubricant as a fuel source in controlled combustion processes.

The disposal of ester-based materials should be handled by licensed waste disposal contractors. asta.edu.au The aqueous and organic layers from synthesis or cleaning processes should be separated and collected in appropriately labeled containers. asta.edu.au Discharging organic materials into sewer systems is generally prohibited or strictly regulated due to their potential impact on water treatment facilities and aquatic ecosystems. asta.edu.au

Long-Term Environmental Impact Assessment of Industrial Applications

A comprehensive understanding of the long-term environmental impact of this compound requires a life cycle assessment (LCA) approach. nih.gov An LCA evaluates the environmental burdens associated with a product's entire life cycle, from raw material extraction and manufacturing to use and final disposal. nih.gov

For polyol esters, the key stages of the life cycle and their potential environmental impacts include:

Raw Material Acquisition: The environmental impact at this stage depends on the source of the raw materials. Using renewable feedstocks like vegetable oils generally has a lower environmental footprint compared to petroleum-based raw materials. researchgate.netd-nb.info

Manufacturing: The synthesis process can have environmental impacts related to energy consumption, solvent use, and waste generation. mdpi.com The application of green chemistry principles can significantly mitigate these impacts. nih.gov

Use Phase: During use, the primary environmental concern is accidental leakage or spillage. The high biodegradability of polyol esters helps to minimize the long-term consequences of such events compared to mineral oils. researchgate.net

End-of-Life: The final disposal of the used lubricant is a critical stage. Proper waste management, including recycling and responsible disposal, is essential to prevent long-term environmental contamination. asta.edu.au

Research on the thermal degradation of polyol esters shows that at high temperatures, they can undergo oxidation and form by-products. ncsu.edu While these lubricants demonstrate good thermal stability, understanding their degradation pathways is important for assessing their long-term behavior in industrial systems and the environment. ncsu.edu

The following table outlines the stages of a life cycle assessment for this compound:

| Life Cycle Stage | Key Environmental Considerations | Mitigation Strategies |

| Raw Material Extraction | Depletion of fossil fuels (if petroleum-based) vs. land and water use (if bio-based). | Prioritize the use of sustainably sourced renewable feedstocks. researchgate.net |

| Manufacturing | Energy consumption, solvent use, and generation of by-products. mdpi.com | Implement green chemistry principles, such as catalysis and solvent-free synthesis. researchgate.netnih.gov |

| Transportation | Fuel consumption and emissions. | Optimize logistics and supply chains. |

| Use | Potential for spills and leaks. | Utilize high-performance lubricants to extend drain intervals; implement robust spill prevention and response plans. |

| End-of-Life | Improper disposal leading to soil and water contamination. asta.edu.au | Adhere to proper waste management protocols, including recycling and collection by licensed contractors. planetpristine.comasta.edu.au |

Future Research Directions and Emerging Trends for Pentaerythritol Tetraisopalmitate

Exploration of Novel Synthetic Routes and Advanced Catalyst Development

The conventional synthesis of pentaerythritol (B129877) esters often relies on energy-intensive processes and catalysts that can be difficult to separate from the final product. Future research is geared towards greener and more efficient synthetic methodologies, with a significant emphasis on advanced catalyst development.

Enzymatic esterification, utilizing lipases as biocatalysts, presents a promising green alternative. researchgate.net This method offers milder reaction conditions and higher selectivity, which can minimize the formation of byproducts. The development of genetically-modified, low-cost lipase (B570770) formulations is a notable advancement in this area. researchgate.net Another key area is the development of heterogeneous catalysts, which are favored for their ease of separation and reusability. Research into solid magnetic catalysts, such as Fe3O4@SiO2–ZnO, has shown good catalytic performance and stability, with the potential for multiple reuse cycles in the production of rosin (B192284) pentaerythritol esters. mdpi.com

Microwave-assisted synthesis is also emerging as a rapid and highly efficient green approach for producing polyol esters. rsc.org This method, often used in conjunction with composite catalysts, can lead to higher yields, shorter reaction times, and lower reaction temperatures compared to conventional methods. rsc.org

| Synthesis Approach | Catalyst Examples | Key Advantages |

| Enzymatic Esterification | Lipases (e.g., from Candida antarctica) | Milder reaction conditions, high selectivity, reduced byproducts, environmentally friendly. researchgate.net |

| Heterogeneous Catalysis | Solid acids (e.g., SnCl₂@HZSM-5), Magnetic catalysts (e.g., Fe3O4@SiO2–ZnO) mdpi.com | Ease of separation, reusability, potential for continuous processes. mdpi.com |

| Microwave-Assisted Synthesis | Composite catalysts (e.g., Sulfuric acid and p-toluene sulfonic acid) rsc.org | Higher yields, shorter reaction times, lower reaction temperatures, solvent-free conditions. rsc.org |

Investigation of Advanced Functionalization for Tailored Performance in Engineering Applications

The inherent high thermal stability and excellent lubricating properties of polyol esters like Pentaerythritol Tetraisopalmitate make them suitable for high-performance applications. rumanza.com Future research is focused on the advanced functionalization of these esters to meet the demands of modern engineering, such as in electric vehicles and for enhanced fire resistance. lubesngreases.comperstorp.com

By chemically modifying the polyol ester structure, researchers can fine-tune properties to meet specific performance and environmental standards. perstorp.com This "purpose-engineered" approach can enhance characteristics like heat-transfer, low- and high-temperature performance, and biodegradability. perstorp.com For instance, a novel family of Secondary Polyol Esters (SPE) has been developed with a high density of both ester and ether bonds. lubesngreases.com These oxygen-rich molecules exhibit built-in detergency, low friction, and deposit control, offering performance advantages over classical synthetic esters. lubesngreases.com

The chemical modification of castor oil to create novel acyloxy castor polyol esters is another area of investigation. This process has yielded lubricant base stocks with very low pour points, demonstrating the potential for creating specialized lubricants from renewable sources. science.gov

Integration with Smart Materials and Nanoscience Research

The integration of this compound with smart materials and nanoscience is a burgeoning field with the potential to revolutionize lubrication and thermal management. A key area of this research is the development of nanofluids, where nanoparticles are dispersed in a base oil to enhance its properties. dokumen.pub

Ester-based nanofluids are being explored as energy-efficient alternatives to conventional mineral oils, particularly for applications like transformer cooling. mdpi.com Studies have shown that dispersing nanoparticles such as Graphene Oxide (GO), Titanium Dioxide (TiO2), Iron(III) Oxide (Fe2O3), and Silicon Dioxide (SiO2) in natural and synthetic esters can significantly improve their thermophysical and dielectric properties. mdpi.comresearchgate.net For example, the addition of GO and TiO2 nanoparticles has been found to increase the thermal conductivity of ester-based oils. mdpi.com Similarly, surface-modified Iron(II,III) Oxide (Fe3O4) nanoparticles have been shown to improve the AC breakdown voltage and reduce the dissipation factor in natural ester oils, indicating enhanced dielectric performance. e-cigre.org

The effectiveness of these nanofluids depends on the type, size, and concentration of the nanoparticles, as well as the use of surfactants to ensure stable dispersion and prevent agglomeration. researchgate.netresearchgate.net

| Nanoparticle | Base Fluid | Observed Enhancement |

| Graphene Oxide (GO) | Natural and Synthetic Esters | Increased thermal conductivity. mdpi.com |

| Titanium Dioxide (TiO2) | Natural and Synthetic Esters | Increased thermal conductivity. mdpi.com |

| Iron(III) Oxide (Fe2O3) | Natural Ester Oil | Increased AC breakdown voltage at optimal concentrations. researchgate.net |

| Iron(II,III) Oxide (Fe3O4) | Natural Ester Oil | Improved AC breakdown voltage and decreased dissipation factor. e-cigre.org |

Comprehensive Life Cycle Assessment (LCA) for Sustainable Production and Utilization

In response to growing environmental concerns and regulations, a comprehensive Life Cycle Assessment (LCA) is becoming crucial for evaluating the sustainability of lubricants like this compound. lube-media.comresearchgate.net An LCA provides a holistic view of a product's environmental impact, from raw material sourcing and manufacturing to its use phase and end-of-life. perstorp.com

Synthetic esters demonstrate a unique combination of high performance and a favorable environmental profile, including high biodegradability and a low likelihood of bioaccumulation. lube-media.com The raw materials for synthetic esters can be sourced from both petrochemical and renewable origins, with the potential for a 100% renewable content in some cases. lube-media.comresearchgate.net

Comparative LCA studies have been conducted on different base oils, including mineral oils, synthetic esters, and vegetable oils. researchgate.netresearchgate.net These assessments consider various impact categories such as climate change, resource depletion, and toxicity. lube-media.comdiva-portal.org The findings from LCAs are instrumental in guiding the development of more sustainable lubricant formulations and manufacturing processes. researchgate.netperstorp.com The focus is shifting towards not only the "cradle-to-gate" footprint but also the "handprint," which accounts for the positive impact of the lubricant during its use phase, such as improved energy efficiency. perstorp.com

Q & A

Basic Research Questions

Q. How can the esterification rate of pentaerythritol tetraisopalmitate be optimized under laboratory conditions?

- Methodological Answer : Use a catalyst such as p-toluenesulfonic acid (0.5–1.0% wt/wt of reactants) in a solvent-free system at 140–160°C. Monitor reaction progress via acid value titration (target: <15 mgKOH/g crude product). Post-synthesis, refine purity via deacidification (e.g., vacuum distillation), achieving acid values as low as 3.23 mgKOH/g .

- Key Data :

| Parameter | Optimal Value | Outcome |

|---|---|---|

| Catalyst Loading | 1.0% wt/wt | 99.27% esterification rate |

| Temperature | 150°C | Reduced byproduct formation |

Q. What analytical techniques confirm the structural integrity and purity of synthesized this compound?

- Methodological Answer :

- FT-IR : Detect ester carbonyl peaks at 1730–1740 cm⁻¹ and hydroxyl group absence.

- DSC/PXRD : Confirm amorphous/crystalline phase transitions; absence of residual pentaerythritol peaks indicates successful integration into the carrier matrix .

- Mass Spectrometry : Validate molecular weight (e.g., m/z ~1150–1200 for tetraisopalmitate) .

Q. What safety protocols are critical when handling pentaerythritol derivatives in laboratory settings?

- Methodological Answer :

- Use NIOSH-approved respirators (e.g., P95 filters) for particulate exposure control.

- Wear nitrile gloves inspected for integrity and chemically resistant lab coats.

- Implement local exhaust ventilation to limit airborne concentrations below 10 mg/m³ .

Advanced Research Questions

Q. How can thermodynamic properties (e.g., liquid-vapor phase equilibria) of pentaerythritol esters be modeled given limited experimental data?

- Methodological Answer : Apply the Peng-Robinson equation of state to predict vapor pressures and phase behavior. Calibrate models using sparse experimental datasets for C6–C10 carboxylic acid esters. Validate predictions via high-pressure differential scanning calorimetry (HP-DSC) .

- Research Gap : No experimental data exist for C6 ester phase equilibria, necessitating extrapolation from homologous compounds .